molecular formula C21H14BrCl2N5OS B12022489 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12022489
M. Wt: 535.2 g/mol
InChI Key: JNZXKGHDLRPAIB-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a bromophenyl group, a pyridinyl group, a triazolyl group, and a dichlorophenylacetamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic synthesis. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and pyridinyl groups via substitution reactions. The final step involves the attachment of the dichlorophenylacetamide moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure allows for the exploration of its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring and other functional groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
  • 2-{[4-(4-fluorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its chlorophenyl and fluorophenyl analogs. This difference can influence its chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H14BrCl2N5OS

Molecular Weight

535.2 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14BrCl2N5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-18-10-15(23)5-8-17(18)24/h1-11H,12H2,(H,26,30)

InChI Key

JNZXKGHDLRPAIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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